Titanium dioxide

Vue d'ensemble

Description

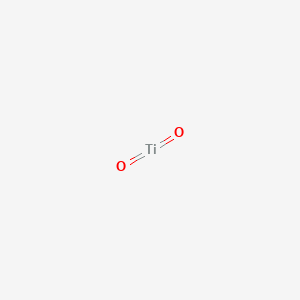

Titanium dioxide (TiO₂) is a white, crystalline oxide of titanium with the chemical formula TiO₂ and a molecular weight of 79.866 g/mol . It exists in three primary crystal forms: anatase, rutile, and brookite, with rutile being the most thermodynamically stable . Key physical properties include a high melting point (1843°C), a refractive index of 2.6142 (exceeding most compounds like water at 1.33), and a bandgap of ~3.2 eV for the anatase phase .

TiO₂ is widely utilized across industries due to its unique properties:

- Cosmetics and Sunscreens: Its high refractive index and UV absorption make it ideal for sunscreens, providing broad-spectrum protection while minimizing skin whitening .

- Photocatalysis: TiO₂ degrades organic pollutants and atmospheric NOx under UV light, enabling applications in air purification and self-cleaning surfaces .

- Biomedical: TiO₂ nanoparticles are explored for drug delivery and cancer therapy due to biocompatibility and stability in biological systems .

- Industrial: As a pigment (E171), it is used in paints, plastics, and food products for opacity and brightness .

Despite its versatility, TiO₂ faces scrutiny over nanoparticle toxicity, particularly genotoxicity and oxidative stress induction . Regulatory bodies like IARC classify nano-TiO₂ as "possibly carcinogenic to humans" (Group 2B) .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : Le dioxyde de titane peut être synthétisé par diverses méthodes, notamment le procédé sol-gel, le dépôt chimique en phase vapeur et les méthodes hydrothermales .

Procédé sol-gel : Cette méthode implique l'hydrolyse et la condensation d'alcoolates de titane, conduisant à la formation d'un gel qui est ensuite séché et calciné pour produire du dioxyde de titane.

Dépôt chimique en phase vapeur : Dans ce processus, le tétrachlorure de titane est mis en réaction avec de l'oxygène à des températures élevées pour former du dioxyde de titane.

Méthode hydrothermale : Cette méthode implique la réaction de précurseurs de titane en solution aqueuse à des températures et des pressions élevées pour produire des nanoparticules de dioxyde de titane.

Méthodes de production industrielle : Les deux principales méthodes industrielles de production de dioxyde de titane sont le procédé au sulfate et le procédé au chlorure .

Procédé au sulfate : Les minerais riches en titane tels que l'ilménite sont traités avec de l'acide sulfurique pour produire du sulfate de titane, qui est ensuite hydrolysé, filtré et calciné pour donner du dioxyde de titane.

Procédé au chlorure : Le tétrachlorure de titane est produit en faisant réagir des minerais riches en titane avec du chlore gazeux. Le tétrachlorure de titane est ensuite oxydé à des températures élevées pour produire du dioxyde de titane.

Analyse Des Réactions Chimiques

Reactions with Acids

TiO₂ exhibits limited reactivity with most acids under ambient conditions but reacts under specific conditions:

- Hydrochloric Acid (HCl): At elevated temperatures (>80°C), TiO₂ dissolves in concentrated HCl to form titanium(III) chloride complexes:

. - Hydrofluoric Acid (HF): Reacts vigorously to form hexafluorotitanate complexes:

. - Sulfuric Acid (H₂SO₄): Forms titanyl sulfate (TiOSO₄) under controlled conditions .

Reactions with Bases

TiO₂ is amphoteric but typically inert toward alkalis under standard conditions. At high temperatures (>500°C), fusion with alkali metal carbonates or hydroxides yields titanates:

.

Reactions with Halogens

TiO₂ reacts with halogens at elevated temperatures to form titanium(IV) halides:

| Halogen | Reaction | Product (Color) |

|---|---|---|

| F₂ | White solid | |

| Cl₂ | Colorless liquid | |

| Br₂ | Orange solid | |

| I₂ | Dark brown solid |

Reactions with Water

TiO₂ is stable in water but reacts with steam (>600°C) to form TiO₂ and hydrogen gas:

.

Photocatalytic Reactions

Under UV light ( nm), TiO₂ generates electron-hole pairs that drive redox reactions:

This mechanism underpins applications in pollutant degradation and organic synthesis. Visible-light activity is enhanced via doping (e.g., Zn²⁺, Zr⁴⁺) or hybridizing with carbon nanomaterials .

Reactions with Organic Compounds

TiO₂ serves as a photocatalyst for synthesizing heterocyclic compounds. For example, blue-light irradiation of thioanisoles and maleimides yields thiochromenopyrrolediones via dual C–C bond formation .

Nanoparticle Reactivity

Nano-TiO₂ exhibits size-dependent photocatalytic activity:

| Particle Size (nm) | Photodegradation Efficiency (Methylene Blue) |

|---|---|

| 142.6 | 22% |

| 254.8 | 16% |

| 362.8 | 15% |

Smaller particles ( nm) show enhanced reactivity due to higher surface area and reduced electron-hole recombination .

Environmental and Health Interactions

TiO₂ nanoparticles induce oxidative stress in biological systems via hydroxyl radical generation, leading to DNA damage and inflammation . Regulatory agencies like EFSA restrict its use in food additives due to safety concerns .

Applications De Recherche Scientifique

Biomedical Applications

Photodynamic Therapy (PDT)

TiO₂ nanoparticles (NPs) have gained attention in the field of nanomedicine, particularly for their role in photodynamic therapy for cancer treatment. The photocatalytic properties of TiO₂ enable it to generate reactive oxygen species (ROS) upon exposure to UV light, which can induce apoptosis in cancer cells. Recent studies have shown that modifying TiO₂ NPs can enhance their effectiveness in PDT by improving their light absorption and biocompatibility .

Drug Delivery Systems

TiO₂ NPs are also being investigated as carriers for drug delivery. Their nanoscale size allows for better cellular uptake, and they can be engineered to release therapeutic agents in a controlled manner. Research indicates that TiO₂ can be functionalized with various drugs, such as anticancer agents and antibiotics, enhancing localized treatment efficacy while minimizing systemic side effects .

Antibacterial Properties

The antimicrobial activity of TiO₂ NPs is another promising application. They have been shown to effectively kill bacteria and fungi under UV light exposure, making them suitable for coatings in medical devices and hospital environments to reduce infection rates .

Environmental Applications

Photocatalysis for Water Purification

TiO₂ is widely used in environmental remediation, particularly for the photocatalytic degradation of organic pollutants in water. When illuminated with UV light, TiO₂ can break down harmful substances into less toxic compounds. Its application has been demonstrated in various case studies involving wastewater treatment plants where TiO₂-coated filters significantly improved water quality .

Air Purification

In air purification systems, TiO₂ is utilized to decompose volatile organic compounds (VOCs) and other pollutants. The compound's ability to catalyze reactions under UV light allows it to be incorporated into building materials and coatings that help maintain indoor air quality .

Industrial Applications

Pigments and Coatings

TiO₂ is extensively used as a white pigment in paints, plastics, and cosmetics due to its high opacity and brightness. Its stability and non-toxic nature make it an ideal choice for consumer products .

Food Industry

In the food sector, TiO₂ is employed as a food additive (E171) for its whitening properties and as a potential antimicrobial agent in food packaging materials. Research indicates that TiO₂ can enhance the shelf life of products by preventing microbial spoilage .

Photocatalytic Applications

Self-Cleaning Surfaces

TiO₂'s photocatalytic properties have led to its incorporation into self-cleaning surfaces. When exposed to sunlight, these surfaces break down organic dirt and grime, reducing the need for chemical cleaners .

Solar Energy Conversion

Recent advancements have focused on utilizing TiO₂ in solar energy applications, particularly in dye-sensitized solar cells (DSSCs). The compound's ability to facilitate electron transfer makes it a crucial component in enhancing the efficiency of these renewable energy systems .

Data Tables

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Biomedical | Photodynamic therapy | Effective cancer treatment |

| Drug delivery systems | Targeted therapy | |

| Antibacterial coatings | Infection control | |

| Environmental | Water purification | Degradation of pollutants |

| Air purification | Reduction of VOCs | |

| Industrial | Pigments in paints | High opacity and brightness |

| Food packaging | Antimicrobial properties | |

| Photocatalytic | Self-cleaning surfaces | Reduced need for chemical cleaners |

| Solar energy conversion | Enhanced efficiency |

Case Studies

-

Photodynamic Therapy Study

A clinical trial conducted by researchers at [University X] demonstrated that patients treated with TiO₂-based PDT showed a significant reduction in tumor size compared to those receiving standard treatments alone. -

Water Purification Project

A pilot project at [Institute Y] utilized TiO₂-coated membranes in wastewater treatment facilities, resulting in a 90% reduction of organic pollutants within a month. -

Self-Cleaning Technology Implementation

A commercial building integrated TiO₂-based self-cleaning windows that reduced maintenance costs by 30% over two years due to decreased cleaning frequency.

Mécanisme D'action

The mechanism of action of titanium dioxide primarily involves its photocatalytic properties . When exposed to ultraviolet light, this compound generates electron-hole pairs that can interact with water and oxygen to produce reactive oxygen species such as hydroxyl radicals and superoxide anions. These reactive species can degrade organic pollutants, kill bacteria, and initiate various chemical reactions.

Molecular Targets and Pathways:

Reactive Oxygen Species Production: The primary pathway involves the generation of reactive oxygen species that can oxidize organic compounds and microbial cells.

Electron-Hole Pair Formation: The absorption of ultraviolet light leads to the excitation of electrons from the valence band to the conduction band, creating electron-hole pairs that drive the photocatalytic reactions.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Physical and Chemical Properties

Key Insights :

- Refractive Index: TiO₂ outperforms ZnO in sunscreens due to superior UV scattering .

- Photocatalysis: TiO₂ is more efficient than ZnO under UV light, though ZnO exhibits better performance in acidic conditions .

Key Insights :

- TiO₂ dominates cosmetics and environmental sectors due to optical and catalytic properties.

- ZnO’s antimicrobial action is leveraged in wound care, but its photocatalytic efficiency is context-dependent .

Key Insights :

- ZnO: Less studied but generally regarded as safer; transcriptomic data highlight metabolic disruption over oxidative stress .

- ThO₂ : Historical use in radiography abandoned due to severe radiation risks .

Market and Regulatory Landscape

Activité Biologique

Titanium dioxide (TiO₂) is a widely used compound in various industries, including cosmetics, food, and pharmaceuticals, due to its unique properties. Its biological activity has garnered significant attention, particularly in the context of nanotechnology. This article explores the biological activity of TiO₂, focusing on its antimicrobial properties, cytotoxicity, genotoxicity, and potential applications in biomedicine.

Overview of this compound

TiO₂ exists in three crystalline forms: rutile, anatase, and brookite. The anatase form is often used in nanotechnology due to its photocatalytic properties. TiO₂ nanoparticles (NPs) are characterized by their small size (typically <100 nm), high surface area, and unique optical properties, which enhance their reactivity and biological interactions.

Antimicrobial Properties

TiO₂ exhibits significant antimicrobial activity, primarily attributed to its ability to generate reactive oxygen species (ROS) when exposed to UV light. This property makes it effective against a range of microorganisms.

Key Findings:

- Bacterial Activity: TiO₂ NPs show superior antibacterial activity against Gram-positive bacteria compared to Gram-negative bacteria. For instance, studies have reported effective inhibition zones against Escherichia coli and Staphylococcus aureus .

- Mechanism of Action: The bactericidal effect is largely due to the production of ROS upon UV irradiation, leading to oxidative stress in microbial cells .

Table 1: Antimicrobial Efficacy of TiO₂ NPs

Cytotoxicity and Genotoxicity

The cytotoxic effects of TiO₂ NPs vary significantly depending on their size, shape, and the type of cells exposed. Research indicates that smaller particles tend to exhibit higher cytotoxicity.

Key Findings:

- Cell Viability: Studies have demonstrated that TiO₂ NPs can induce cell apoptosis and DNA damage in various cell lines. For example, IC50 values for HepG-2 liver cancer cells were reported at 8.5 µg/mL .

- Size Dependence: The cytotoxicity increases as the size of TiO₂ NPs decreases. Particles around 25 nm showed significant cytotoxic effects on human keratinocytes and other cell types .

- Genotoxic Effects: Evidence suggests that TiO₂ can cause genotoxic effects through oxidative stress mechanisms, leading to DNA fragmentation and chromosomal aberrations .

Table 2: Cytotoxicity of TiO₂ NPs on Various Cell Lines

Case Studies

- Antimicrobial Applications in Medical Devices: A study evaluated the efficacy of TPU/TiO₂ nanocomposites against microbial strains relevant to dental applications. The results indicated significant inhibition of bacterial growth and potential use as an antimicrobial coating for dental materials .

- Genotoxicity Assessment: Research involving intraperitoneal exposure to TiO₂ NPs in mice revealed alterations in DNA structure, suggesting that TiO₂ can insert itself into DNA strands, potentially leading to genetic mutations .

Safety and Regulatory Considerations

The safety profile of TiO₂ has been a topic of debate due to its classification as a potential carcinogen by inhalation based on particle size and exposure routes. Regulatory bodies like the European Commission have classified TiO₂ as a Carcinogen Category 2 for inhalation exposure when present in powder form containing particles with an aerodynamic diameter ≤ 10 µm .

Q & A

Basic Research Questions

Q. How should researchers design experimental studies to assess TiO₂ nanoparticle toxicity in biological systems?

To evaluate TiO₂ toxicity, employ both in vitro (e.g., lung epithelial cells) and in vivo (rodent models) approaches. Use standardized assays like LDH release for membrane integrity and Comet assays for genotoxicity . Include dose-response relationships (e.g., 1–100 µg/mL) and control groups (e.g., untreated cells, TiO₂-free nanoparticles). For occupational exposure studies, integrate cohort designs with longitudinal health monitoring .

Q. What methodologies are recommended for characterizing TiO₂ photocatalysts?

Key techniques include:

- XRD : To confirm crystallographic phase (anatase vs. rutile).

- BET Surface Area Analysis : To measure surface area/pore structure.

- UV-Vis Spectroscopy : To determine bandgap energy (e.g., 3.0–3.2 eV for anatase).

- Photoluminescence Spectroscopy : To assess electron-hole recombination rates .

Table 1: Common TiO₂ Characterization Techniques

| Technique | Parameter Measured | Typical Range/Outcome |

|---|---|---|

| XRD | Crystallite Size | 10–50 nm |

| BET | Surface Area | 50–150 m²/g |

| UV-Vis | Bandgap Energy | 3.0–3.2 eV |

Advanced Research Questions

Q. How can conflicting data on TiO₂ nanoparticle toxicity (e.g., cohort vs. experimental studies) be reconciled?

Contradictions often arise from differences in:

- Study Design : Cohort studies (long-term, low-dose exposure) vs. acute high-dose experimental models .

- Particle Characteristics : Size (nanoscale vs. bulk), surface modifications, and aggregation state .

- Biological Models : 2D cell cultures (simplified) vs. 3D organoids (physiologically relevant) .

Methodological Solution : Conduct systematic reviews with meta-analysis, adjusting for confounding variables (e.g., particle size, exposure duration) .

Q. What experimental design strategies optimize TiO₂-based photocatalytic degradation processes?

Use Response Surface Methodology (RSM) with Box-Behnken or Central Composite Designs to model interactions between variables:

- Factors : pH, TiO₂ loading (g/L), pollutant concentration, UV intensity.

- Example : A 4-factor Box-Behnken design achieved 90.48% BOD reduction in dairy effluent .

Table 2: Optimized Parameters for 2,4-Dichlorophenol Degradation

| Parameter | Optimal Value |

|---|---|

| TiO₂ Dose | 1.5 g/L |

| pH | 6.8 |

| UV Intensity | 30 mW/cm² |

| Reaction Time | 120 min |

Q. How do environmental factors influence TiO₂ nanoparticle aggregation, and how can this be experimentally modeled?

Critical factors include:

- Ionic Strength : High ionic strength (e.g., >100 mM NaCl) induces aggregation via charge screening .

- pH : Near the isoelectric point (pH 5–6 for TiO₂), aggregation peaks due to reduced electrostatic repulsion .

- Natural Organic Matter (NOM) : Humic acid coatings stabilize nanoparticles via steric hindrance.

Methodology : Use dynamic light scattering (DLS) to monitor hydrodynamic diameter under varying conditions .

Q. Data Analysis & Reproducibility

Q. What statistical approaches resolve variability in TiO₂ photocatalyst performance across studies?

- ANOVA : To isolate effects of synthesis parameters (e.g., calcination temperature, doping) on photocatalytic activity .

- Principal Component Analysis (PCA) : To identify dominant variables (e.g., surface area vs. crystallinity) .

Q. How can researchers ensure reproducibility in TiO₂ cytotoxicity assays?

- Standardized Protocols : Use ISO/OECD guidelines for nanoparticle dispersion (e.g., sonication energy: 500 kJ/mL) .

- Inter-laboratory Comparisons : Share reference materials (e.g., NIST-certified TiO₂) and validate assays with positive controls (e.g., 10 µg/mL TiO₂ for LDH assays) .

Q. Emerging Methodologies

Q. What advanced synthesis techniques improve TiO₂ photocatalytic efficiency?

- Doping : Transition metals (e.g., Fe³⁺) or non-metals (e.g., N) reduce bandgap and enhance visible-light absorption .

- 3D Nano-Architectures : Additive manufacturing creates porous structures with high surface-to-volume ratios, improving pollutant adsorption .

Q. How can machine learning (ML) optimize TiO₂ synthesis and application?

Propriétés

IUPAC Name |

dioxotitanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2O.Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWEVSGVZZGPLCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Ti]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O2Ti, TiO2 | |

| Record name | TITANIUM DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TITANIUM DIOXIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | TITANIUM DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0338 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | titanium dioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Titanium_dioxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

79.866 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Titanium dioxide is an odorless white powder. Tasteless. pH 7.5. Occurs in three crystalline forms. (NTP, 1992), Dry Powder; Liquid, Other Solid; Other Solid, White to slightly coloured powder, White, odorless powder; Found naturally in the minerals rutile, anatase (or octahedrite), brookite, ilemnite (FeTiO3), and perovskite (CaTiO3). [Merck Index], COLOURLESS-TO-WHITE CRYSTALLINE POWDER., White, odorless powder. | |

| Record name | TITANIUM DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Rutile (TiO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | TITANIUM DIOXIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Titanium dioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/433 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TITANIUM DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0338 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TITANIUM DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/246 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Titanium dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0617.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

4532 to 5432 °F at 760 mmHg (NTP, 1992), 2500-3000 °C, 4532-5432 °F | |

| Record name | TITANIUM DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TITANIUM DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/869 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TITANIUM DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0338 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TITANIUM DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/246 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Titanium dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0617.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Insoluble in water and organic solvents. Dissolves slowly in hydrofluoric acid and in hot concentrated sulphuric acid., Insoluble in water, Soluble in hot concentrated sulfuric acid; in hydrofluoric acid; insoluble in hydrochloric acid, nitric acid or diluted sulfuric acid, INSOL IN ORG SOLVENTS, SOLUBLE IN ALKALI, Solubility in water: none, Insoluble | |

| Record name | TITANIUM DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TITANIUM DIOXIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | TITANIUM DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/869 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TITANIUM DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0338 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Titanium dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0617.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

3.9 to 4.2 (NTP, 1992), 4.23, White, orthorhombic crystals; density: 4.17 g/cu cm /Titanium(IV)oxide (Brookite)/, 3.9-4.3 g/cm³, 4.26 | |

| Record name | TITANIUM DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TITANIUM DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/869 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TITANIUM DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0338 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TITANIUM DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/246 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Titanium dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0617.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg at 68 °F Essentially (NTP, 1992), 0 mmHg (approx) | |

| Record name | TITANIUM DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TITANIUM DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/246 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Titanium dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0617.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Mechanism of Action |

Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent., Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/ | |

| Record name | Titanium dioxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09536 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TITANIUM DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/869 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, tetragonal crystals, White powder in two crystalline forms, anatase and rutile, AMORPHOUS, INFUSIBLE POWDER, White powder | |

CAS No. |

13463-67-7, 864179-42-0, 200075-84-9, 1317-80-2, 1317-70-0, 1317-70-7 | |

| Record name | TITANIUM DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Titanium oxide (Ti2O4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864179-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Titanium oxide (Ti4O8) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200075-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rutile (TiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1317-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Titania | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13463-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anatase (TiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1317-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anatase (TiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001317700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rutile (TiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001317802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium dioxide [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013463677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium dioxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09536 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TITANIUM DIOXIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rutile (TiO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rutile (TiO2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Titanium dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TITANIUM DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/869 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TITANIUM DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0338 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TITANIUM DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/246 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

3380 °F (decomposes) (NTP, 1992), 1855 °C, 3326-3362 °F | |

| Record name | TITANIUM DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TITANIUM DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/869 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TITANIUM DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0338 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TITANIUM DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/246 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Titanium dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0617.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.